molecular formula C11H22N2O2 B6156458 tert-butyl 3-[2-(methylamino)ethyl]azetidine-1-carboxylate CAS No. 1420813-55-3

tert-butyl 3-[2-(methylamino)ethyl]azetidine-1-carboxylate

Cat. No. B6156458
CAS RN: 1420813-55-3
M. Wt: 214.3
InChI Key:
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Description

“tert-butyl 3-[2-(methylamino)ethyl]azetidine-1-carboxylate” is a chemical compound with the CAS Number: 1993318-26-5 . It has a molecular weight of 250.77 and its IUPAC name is "tert-butyl 3- (2- (methylamino)ethyl)azetidine-1-carboxylate hydrochloride" . It is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is "1S/C11H22N2O2.ClH/c1-11 (2,3)15-10 (14)13-7-9 (8-13)5-6-12-4;/h9,12H,5-8H2,1-4H3;1H" . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 250.77 .

Safety and Hazards

The compound has several hazard statements including H302, H315, H319, and H335 . These indicate that it can cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 3-[2-(methylamino)ethyl]azetidine-1-carboxylate involves the reaction of tert-butyl 3-aminopropanoate with 2-bromo-N-methylacetamide, followed by reduction with sodium borohydride and cyclization with sodium hydride.", "Starting Materials": [ "tert-butyl 3-aminopropanoate", "2-bromo-N-methylacetamide", "sodium borohydride", "sodium hydride" ], "Reaction": [ "Step 1: tert-butyl 3-aminopropanoate is reacted with 2-bromo-N-methylacetamide in the presence of a base such as potassium carbonate to form tert-butyl 3-[2-(methylamino)ethyl]propanoate.", "Step 2: The resulting product is then reduced with sodium borohydride in the presence of a solvent such as methanol to form tert-butyl 3-[2-(methylamino)ethyl]propanoate.", "Step 3: The final step involves cyclization of the product with sodium hydride in the presence of a solvent such as tetrahydrofuran to form tert-butyl 3-[2-(methylamino)ethyl]azetidine-1-carboxylate." ] }

CAS RN

1420813-55-3

Product Name

tert-butyl 3-[2-(methylamino)ethyl]azetidine-1-carboxylate

Molecular Formula

C11H22N2O2

Molecular Weight

214.3

Purity

95

Origin of Product

United States

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